3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid
説明
3-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS: 883549-92-6) is a benzoimidazole derivative with a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . The compound features a benzoimidazole core substituted with methyl groups at the 5- and 7-positions and a propionic acid side chain at the 2-position (Figure 1). This structural configuration confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the methyl substituents.
特性
IUPAC Name |
3-(4,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-8(2)12-9(6-7)13-10(14-12)3-4-11(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPWCASJGEFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid typically involves the reaction of 5,7-dimethyl-1H-benzoimidazole with a suitable propionic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in a variety of functionalized benzimidazole derivatives .
科学的研究の応用
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Table 1: Comparative Analysis of Benzoimidazole Derivatives
Key Observations :
- Substituent Effects: The methyl groups in the target compound are electron-donating, increasing electron density on the benzoimidazole ring. In contrast, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups in compound 14b are electron-withdrawing, significantly altering the ring's electronic properties .
- The methyl ester in compound 12/15 reduces polarity compared to the carboxylic acid derivatives .
Physicochemical Properties
Melting Points :
Spectral Data :
- IR Spectroscopy : Compound 14b shows a strong C=O stretch at 1716 cm⁻¹ and nitro group vibrations at 1344 cm⁻¹ . Similar data for the target compound are unavailable.
生物活性
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is a compound belonging to the benzimidazole family, characterized by a unique structural configuration that imparts notable biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. The compound features a benzimidazole ring substituted at the 5 and 7 positions with methyl groups, along with a propionic acid moiety. This specific substitution pattern influences its reactivity and biological properties significantly.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Benzimidazole Substitution | Methyl groups at positions 5 and 7 |
| Functional Group | Propionic acid |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Studies suggest that compounds similar to this compound can inhibit the growth of several cancer cell lines. For example, research has indicated that certain benzimidazole derivatives exert cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The mechanism often involves the modulation of apoptosis pathways and inhibition of cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways. This interaction can lead to therapeutic effects against various diseases, including infections and cancer .
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of benzimidazole derivatives, researchers tested several compounds for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited significantly lower IC50 values compared to control groups, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzimidazole derivatives using model bacterial strains. The study reported minimal inhibitory concentrations (MIC) for several compounds, demonstrating selectivity against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains . This selectivity underscores the potential for developing targeted antimicrobial agents based on the benzimidazole scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and propionic acid derivatives. For example, derivatives of 1H-benzoimidazole are often synthesized through cyclization of o-phenylenediamine analogs under acidic conditions . Optimization involves adjusting pH (e.g., acetic acid for mild acidic environments), temperature (room temperature to 80°C), and stoichiometric ratios of reactants. Evidence from similar compounds suggests that refluxing in ethanol or methanol with catalytic HCl improves cyclization efficiency . Purity can be enhanced via recrystallization using chloroform or ethyl acetate.
| Synthetic Method Comparison |
|---|
| Route |
| Cyclization of o-phenylenediamine |
| Alkylation of benzimidazole |
| Acid-catalyzed condensation |
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzimidazole core (aromatic protons at δ 7.2–8.3 ppm) and propionic acid chain (α-protons at δ 2.5–3.0 ppm, carboxyl group at δ ~12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 247.1085 for C13H14N2O2) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O-H carboxylic acid) confirm functional groups .
- HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients resolve impurities .
Q. How does the compound interact with biological targets, and what assays are suitable for preliminary activity screening?
- Methodological Answer : Benzimidazole derivatives often target enzymes (e.g., kinases) or DNA via intercalation. For preliminary screening:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., ATPase/luciferase assays) at concentrations of 1–100 μM .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) . For example, SHELXL refines occupancy ratios in disordered structures, while SHELXE assists in phase determination for twinned crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
Q. What metabolic pathways are anticipated for this compound based on structural analogs, and how can in vitro models validate them?
- Methodological Answer : Propionic acid-linked benzimidazoles undergo phase I (oxidation, demethylation) and phase II (glucuronidation/sulfation) metabolism. Key steps:
- Microbial Degradation : Anaerobic incubation with gut microbiota simulates dehydroxylation and side-chain shortening .
- Hepatocyte Models : LC-MS/MS tracks metabolites like 3-(hydroxyphenyl)propionic acid conjugates .
- CYP450 Inhibition Studies : Use recombinant enzymes (CYP3A4, 2D6) to identify metabolic liabilities .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Mitigation strategies:
- Purity Verification : HPLC (≥95% purity) and LC-MS (no degradation peaks) .
- Buffer Compatibility : Test solubility in DMSO/PBS and avoid precipitation artifacts.
- Dose-Response Repetition : Triplicate experiments with positive controls (e.g., cisplatin for cytotoxicity) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate target binding affinity .
Data Contradiction Analysis Framework
| Issue | Potential Cause | Resolution Strategy |
|---|---|---|
| Varied enzyme inhibition IC50 | Differences in assay pH or ionic strength | Standardize buffer conditions (e.g., pH 7.4 Tris-HCl) |
| Inconsistent antimicrobial results | Strain-specific resistance mechanisms | Use ATCC reference strains and CLSI guidelines |
| Poor reproducibility in metabolic studies | Microbial batch variability | Use defined microbiota consortia (e.g., Simulator of Human Intestinal Microbial Ecosystem) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
